(S)-2-Aminomethyl-1-N-Boc-piperidine

Description

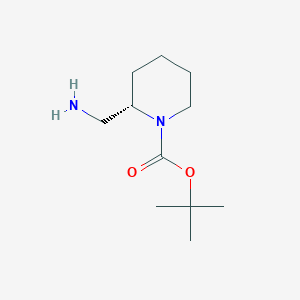

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVRCUVHYMGECC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363583 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475105-35-2 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Aminomethyl-1-N-Boc-piperidine chemical properties

An In-depth Technical Guide to (S)-2-Aminomethyl-1-N-Boc-piperidine

Introduction

This compound, with the CAS number 475105-35-2, is a chiral piperidine derivative that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure incorporates a piperidine ring, a common motif in numerous pharmaceuticals, protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group.[1][2] This protecting group enhances the compound's stability and allows for selective reactions at the primary aminomethyl functional group.[3] As a versatile synthetic intermediate, it is widely used by researchers and drug development professionals to introduce the piperidine moiety into more complex molecules, thereby modifying their pharmacological profiles.[1][3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, experimental protocols, and applications.

Chemical and Physical Properties

This compound is typically a white to off-white solid or a pale-yellow to yellow-brown liquid.[1] It is sparingly soluble in water but shows good solubility in common organic solvents.[1] The quantitative properties are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate | [4] |

| Synonyms | (S)-2-Aminomethyl-1-tert-butoxycarbonylpiperidine | [1] |

| CAS Number | 475105-35-2 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [3] |

| Appearance | White to off-white solid; Pale-yellow to yellow-brown liquid | [1] |

| Melting Point | 95 - 98 °C (for the racemate/unspecified stereoisomer) | [3] |

| pKa (Predicted) | 10.32 ± 0.29 | [1] |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents | [1] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [1] |

Spectroscopic Analysis and Protocols

While a complete raw dataset is not publicly available, the expected spectroscopic characteristics can be predicted based on the molecule's structure. The following sections detail these predictions and provide standard protocols for their experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the Boc group, the piperidine ring protons, and the aminomethyl protons.

| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| Protons on Boc group | ~ 1.45 | Singlet | 9H |

| Piperidine ring protons (CH₂) | 1.20 - 1.80 | Multiplet | 8H |

| Aminomethyl protons (CH₂) | 2.60 - 3.00 | Multiplet | 2H |

| Piperidine ring proton (CH) | 3.80 - 4.20 | Multiplet | 1H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the carbons of the Boc group, the piperidine ring, and the aminomethyl group.

| Assignment | Expected Chemical Shift (δ) ppm |

| Boc group (CH₃) | ~ 28.5 |

| Piperidine ring (CH₂) | 20 - 45 |

| Aminomethyl carbon (CH₂) | ~ 46.0 |

| Piperidine ring (CH) | ~ 55.0 |

| Boc group (quaternary C) | ~ 79.5 |

| Boc group (C=O) | ~ 155.0 |

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency.

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 512-2048, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C=O bond of the Boc protecting group.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 3400 | N-H (amine) | Symmetric and Asymmetric Stretch |

| 2850 - 2950 | C-H (alkane) | Stretch |

| 1680 - 1700 | C=O (carbamate) | Stretch |

| 1580 - 1650 | N-H (amine) | Bend |

| 1160 - 1250 | C-N | Stretch |

-

Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) technique is suitable. Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure with the ATR press to ensure good contact.

-

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record the spectrum and identify the characteristic absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ is expected at m/z ≈ 215.3.

-

Key Fragmentation: A characteristic fragmentation pattern would be the loss of the Boc group (-100 amu) or isobutylene (-56 amu) from the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-400).

-

Capillary Voltage: 3-5 kV.

-

-

Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and analyze the fragmentation pattern for characteristic losses.

Synthetic Applications and Protocols

This compound is a valuable bifunctional molecule. The Boc-protected nitrogen is stable under various conditions, allowing the primary amine of the aminomethyl group to be selectively modified. A common application is reductive amination to introduce substituents.

Representative Protocol: Reductive Amination[6]

This protocol describes the N-alkylation of the primary amine via reductive amination with an aldehyde.

-

Imine Formation: Dissolve this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM). Add the desired aldehyde (1.0-1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure and purify the resulting N-substituted product using silica gel column chromatography.

Logical and Experimental Workflows

The following diagrams illustrate the general synthetic utility and the analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide on (S)-2-Aminomethyl-1-N-Boc-piperidine: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminomethyl-1-N-Boc-piperidine , registered under CAS number 475105-35-2, is a chiral piperidine derivative that has emerged as a critical building block in the field of medicinal chemistry. Its unique structural features, combining a piperidine scaffold with a protected primary amine, make it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics targeting G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the creation of potent and selective drug candidates.

Physicochemical and Spectroscopic Data

This compound is a derivative of piperidine featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and an aminomethyl group at the 2-position in the (S)-configuration.[1] This configuration is crucial for stereospecific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 475105-35-2 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| Appearance | Colorless solid or liquid/semi-solid | [1] |

| Topological Polar Surface Area | 55.6 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [2] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shifts (ppm) or Key Peaks (cm⁻¹) |

| ¹H NMR (CDCl₃) | δ ~4.1 (br m, 1H, CH-N), ~3.9 (br m, 1H, piperidine CH₂), ~2.7-3.0 (m, 3H, piperidine CH₂ and CH₂-NH₂), ~1.2-1.8 (m, 6H, piperidine CH₂), 1.46 (s, 9H, Boc -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~155 (C=O of Boc), ~80 (-C(CH₃)₃ of Boc), ~50-60 (piperidine carbons adjacent to N), ~45 (CH₂-NH₂), ~20-30 (other piperidine carbons), 28.5 (-C(CH₃)₃ of Boc) |

| IR (thin film) | ~3300-3400 cm⁻¹ (N-H stretch), ~2970, 2860 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (C=O stretch of Boc) |

| Mass Spectrometry (ESI+) | m/z 215.17 [M+H]⁺, 237.15 [M+Na]⁺ |

Synthesis and Preparation

The enantiomerically pure (S)-2-(aminomethyl)piperidine scaffold is often synthesized from readily available chiral starting materials, such as the amino acid (S)-lysine.[3] A common synthetic strategy involves the cyclization of a lysine derivative to form the piperidine ring.

Experimental Protocol: Synthesis of (S)-2-(Aminomethyl)piperidine Dihydrochloride from (S)-Lysine

While a detailed protocol for the direct synthesis of the N-Boc protected target is not explicitly detailed in a single source, a key precursor, (S)-2-(aminomethyl)piperidine dihydrochloride, can be prepared from (S)-lysine.[3] This intermediate can then be N-Boc protected in a subsequent step.

Materials:

-

(S)-Lysine

-

Appropriate protecting group reagents (e.g., Boc-anhydride)

-

Reducing agents (e.g., Lithium aluminum hydride)

-

Activating agents for hydroxyl groups (e.g., Tosyl chloride)

-

Base (e.g., Triethylamine)

-

Acid for deprotection (e.g., HCl)

-

Organic solvents (e.g., THF, Dichloromethane)

Procedure Outline:

-

Protection of Amino Groups: The α- and ε-amino groups of (S)-lysine are protected, for example, with Boc groups.

-

Reduction of Carboxylic Acid: The carboxylic acid functionality is reduced to a primary alcohol.

-

Activation of the Hydroxyl Group: The resulting hydroxyl group is converted into a good leaving group, for instance, by tosylation.

-

Intramolecular Cyclization: Treatment with a base induces an intramolecular nucleophilic substitution to form the piperidine ring.

-

Deprotection: The protecting groups are removed under acidic conditions to yield (S)-2-(aminomethyl)piperidine.

-

N-Boc Protection: The piperidine nitrogen is selectively protected with a Boc group using Boc-anhydride to yield the final product.

Applications in Drug Discovery

This compound is a valuable building block for synthesizing compounds that modulate the activity of G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes and disease states.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR implicated in cancer metastasis and HIV infection.[4][5] Antagonists of CXCR4 can inhibit these processes. This compound has been utilized as a key structural component in the development of novel CXCR4 antagonists.[4][6]

A study on novel CXCR4 antagonists with piperidinyl and piperazinyl alkylamine side chains demonstrated that replacing a butylamine side chain with a piperidine-containing moiety resulted in robust CXCR4 inhibition.[4] For example, compounds with 4-methylpiperidine and 4-ethylpiperidine side chains, derived from precursors like the title compound, showed only a slight decrease in potency (2-3 fold) compared to the parent compound in a calcium flux assay.[4]

Table 3: Biological Activity of CXCR4 Antagonists with Piperidine Moieties

| Compound | Description | CXCR4 Inhibition (Calcium Flux Assay) |

| Parent Compound (5) | Butylamine side chain | Potent inhibition |

| Compound 13 | 4-methylpiperidine side chain | 2-3 fold less potent than parent |

| Compound 14 | 4-ethylpiperidine side chain | 2-3 fold less potent than parent |

| Data adapted from a study on CXCR4 antagonists.[4] |

GPR55 Antagonists

GPR55 is another GPCR that has been implicated in various physiological processes, including pain, inflammation, and cancer.[7][8] The development of selective GPR55 antagonists is an active area of research. Piperidine-substituted 1,3,4-oxadiazol-2-ones have been synthesized and identified as GPR55 antagonists.[7] The synthesis of these compounds can utilize piperidine-containing building blocks.

In a study focused on GPR55 antagonists, a series of 1,3,4-oxadiazol-2-ones were synthesized and evaluated in a cellular beta-arrestin redistribution assay.[7] The antagonist activity was determined by the ligand-mediated inhibition of LPI (the endogenous agonist)-induced receptor activation. This screening identified compounds with IC₅₀ values in the micromolar range.[7]

Table 4: Antagonist Activity of Piperidine-Substituted Oxadiazolones at GPR55

| Compound Structure | Modification | GPR55 Antagonist Activity (IC₅₀) |

| General Scaffold | Piperidine-substituted 1,3,4-oxadiazol-2-one | Ranged from sub-micromolar to >15 µM |

| Data is generalized from a study on GPR55 antagonists.[7] |

Conclusion

This compound is a cornerstone building block for the synthesis of stereochemically defined, biologically active molecules. Its utility in constructing potent antagonists for clinically relevant GPCRs like CXCR4 and GPR55 highlights its importance in modern drug discovery. The synthetic accessibility and the versatility of its functional groups provide medicinal chemists with a powerful tool to explore novel chemical space and develop next-generation therapeutics for a range of diseases, from cancer to inflammatory disorders. Further exploration of this and related chiral piperidine scaffolds is expected to continue to yield promising new drug candidates.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and analysis of antagonists of GPR55 | RTI [rti.org]

(S)-2-Aminomethyl-1-N-Boc-piperidine molecular weight and formula

An In-depth Technical Guide on (S)-2-Aminomethyl-1-N-Boc-piperidine

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of this compound, a key building block for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

This compound, also known by its IUPAC name tert-butyl (S)-2-(aminomethyl)piperidine-1-carboxylate, is a chiral piperidine derivative widely used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the primary amine.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1] |

Experimental Protocols

The synthesis of enantiomerically pure 2-substituted piperidines is a significant area of research in medicinal chemistry.[3][4] The following protocols describe a general and plausible multi-step synthetic approach for this compound, based on established methodologies for related compounds.[5][6]

Asymmetric Synthesis of (S)-2-Aminomethyl-piperidine

A common strategy for the asymmetric synthesis of 2-substituted piperidines is to start from a readily available chiral precursor.[3][6] For the synthesis of the (S)-enantiomer of 2-aminomethyl-piperidine, (S)-lysine is a suitable starting material. The synthesis involves the in situ formation of an aziridinium ion, which then undergoes intramolecular ring-opening to form the piperidine ring in a stereoselective manner.[6]

Materials:

-

(S)-Lysine

-

Appropriate reagents for cyclization (e.g., involving tosylation of amino and hydroxyl groups followed by base-mediated cyclization)

-

Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Purification reagents (e.g., silica gel for column chromatography)

Procedure:

-

Modification of (S)-Lysine: The carboxylic acid and amine functionalities of (S)-lysine are chemically modified to facilitate cyclization. This may involve reduction of the carboxylic acid to an alcohol and protection of the amines.

-

Cyclization: The modified lysine derivative is treated with a base to induce intramolecular cyclization, forming the piperidine ring. The stereochemistry at the C2 position is retained from the starting (S)-lysine.

-

Purification: The resulting (S)-2-aminomethyl-piperidine is purified using standard techniques such as column chromatography.

N-Boc Protection of (S)-2-Aminomethyl-piperidine

The final step is the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

Materials:

-

(S)-2-Aminomethyl-piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve (S)-2-aminomethyl-piperidine in DCM in a round-bottom flask. Add triethylamine to the solution.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic workflow for asymmetrically substituted piperidines and a potential application in modulating a G-protein coupled receptor (GPCR) signaling pathway.

Caption: General synthetic workflow for this compound.

Caption: Action of a piperidine-based antagonist on a GPCR signaling pathway.

References

Spectroscopic and Synthetic Guide to (S)-2-Aminomethyl-1-N-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral building block, (S)-2-Aminomethyl-1-N-Boc-piperidine (CAS Number: 475105-35-2). This compound is a valuable intermediate in the synthesis of various pharmaceutical agents due to its piperidine scaffold, a common motif in bioactive molecules.[1] This document compiles available experimental data and provides detailed protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

¹H NMR Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The data presented below is consistent with the structure of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 | m | 1H | H-2 (piperidine ring) |

| 3.99 | m | 1H | N-H (amine) |

| 2.94 | dd | 1H | CH₂-N (aminomethyl) |

| 2.64-2.80 | m | 2H | CH₂-N (aminomethyl) & Piperidine ring proton |

| 1.20-1.70 | m | 8H | Piperidine ring protons |

| 1.46 | s | 9H | tert-butyl (Boc group) |

Solvent and frequency not specified in the source data.

¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C=O (Boc carbamate) |

| ~79.5 | C(CH₃)₃ (Boc quaternary carbon) |

| ~57.0 | C-2 (piperidine ring) |

| ~46.5 | C-6 (piperidine ring) |

| ~45.0 | CH₂-N (aminomethyl) |

| ~30.0 | C-3 (piperidine ring) |

| ~28.5 | C(CH₃)₃ (Boc methyl carbons) |

| ~25.0 | C-5 (piperidine ring) |

| ~20.0 | C-4 (piperidine ring) |

Infrared (IR) Spectroscopy Data (Predicted)

The following table outlines the expected characteristic absorption bands in the infrared spectrum of this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3500 | N-H | Stretch (primary amine) |

| 2850-2960 | C-H | Stretch (alkane) |

| ~1690 | C=O | Stretch (Boc carbamate) |

| 1550-1640 | N-H | Bend (primary amine) |

| 1160-1250 | C-N | Stretch |

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₂₂N₂O₂), the expected molecular weight is 214.31 g/mol .[1]

| m/z | Ion |

| 215 | [M+H]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes the protection of the secondary amine of the piperidine ring of (S)-2-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(S)-2-(aminomethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-2-(aminomethyl)piperidine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Add a suitable base, such as triethylamine (1.1 equivalents), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

Infrared (IR) Spectroscopy:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a solid sample, the spectrum can be obtained as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film between salt plates (NaCl or KBr) can be used.

-

Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic workflow for the Boc protection of (S)-2-(aminomethyl)piperidine.

Caption: Workflow for the spectroscopic characterization of the final product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure Elucidation of (S)-2-Aminomethyl-1-N-Boc-piperidine

Introduction

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, coupled with a primary amine and a protected secondary amine, makes it a versatile intermediate for constructing complex, biologically active molecules. The precise stereochemistry at the C2 position is often crucial for pharmacological activity. Therefore, rigorous structure elucidation and confirmation of stereochemical integrity are paramount after its synthesis.

This technical guide provides a comprehensive overview of the analytical methodologies used to confirm the chemical structure and purity of this compound. It includes detailed experimental protocols, expected data, and graphical workflows to aid researchers in this process.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| CAS Number | 475105-35-2 | |

| Appearance | White to off-white solid | |

| Chirality | (S)-enantiomer |

Synthesis Pathway

A common and reliable method for synthesizing this compound involves a multi-step sequence starting from the naturally available chiral amino acid, (S)-pipecolic acid.[2] This approach ensures the retention of the desired stereochemistry. The general workflow involves protection of the ring nitrogen, conversion of the carboxylic acid to a primary amide, and subsequent reduction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Boc Protection: Dissolve (S)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water. Adjust the pH to ~9-10 with NaOH. Cool the solution to 0 °C and add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Acidify the mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield (S)-1-N-Boc-pipecoline-2-carboxylic acid.

-

Amide Formation: Dissolve the carboxylic acid (1.0 eq) in dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), Hydroxybenzotriazole (HOBt, 1.2 eq), and ammonium chloride (NH₄Cl, 1.5 eq). Add a tertiary amine base such as triethylamine (TEA, 2.5 eq) and stir the mixture at room temperature for 18-24 hours. Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer and concentrate to obtain the crude (S)-1-N-Boc-piperidine-2-carboxamide.

-

Amide Reduction: Cautiously add the crude amide (1.0 eq) to a stirred suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. After the addition is complete, heat the mixture to reflux for 4-6 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and more water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield the crude product, which can be purified by column chromatography (silica gel, eluting with a gradient of methanol in DCM).

Structure Elucidation Strategy

A multi-technique approach is required for unambiguous structure elucidation. The logical workflow begins with determining the molecular mass, followed by identifying functional groups, mapping the proton and carbon framework, and finally, confirming the enantiomeric purity.

Caption: Logical workflow for the structural analysis of the target compound.

Spectroscopic Analysis and Data

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Experimental Protocol:

-

Instrument: ESI-TOF (Electrospray Ionization - Time of Flight) Mass Spectrometer.

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of methanol or acetonitrile.

-

Ionization Mode: Positive ion mode is preferred to generate the protonated molecule [M+H]⁺.

-

Analysis: Infuse the sample solution directly or via LC injection. Acquire the spectrum over a mass range of m/z 50-500.

Expected Mass Spectrometry Data: The fragmentation of Boc-protected amines is well-characterized. Key expected fragments include the loss of the entire Boc group, loss of isobutylene, and the stable tert-butyl cation.[3][4][5]

| Ion | Calculated m/z | Assignment |

| [M+H]⁺ | 215.1754 | Protonated Molecular Ion (C₁₁H₂₃N₂O₂⁺) |

| [M-C₄H₈+H]⁺ | 159.1128 | Loss of isobutylene (56 Da) from Boc group |

| [M-Boc+2H]⁺ | 115.1230 | Loss of Boc group (100 Da) |

| [C₄H₉]⁺ | 57.0704 | tert-butyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol:

-

Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected IR Absorption Bands: The spectrum is expected to show characteristic absorptions for the primary amine N-H bonds, the carbamate C=O bond, and aliphatic C-H bonds.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3250 | Medium (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 2940 - 2850 | Strong | C-H Stretch | Aliphatic (Piperidine & Boc) |

| 1690 - 1670 | Strong | C=O Stretch | Carbamate (-N-Boc) |

| 1650 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine/Carbamate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) at room temperature.

Predicted ¹H NMR Data (in CDCl₃): Due to the bulky Boc group, rotation around the N1-C(O) bond may be restricted, leading to broadened signals for the piperidine ring protons, particularly those alpha to the nitrogen (H2, H6).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 - 3.9 | br m | 2H | H6 (axial & equatorial) |

| ~3.0 - 2.7 | br m | 3H | H2, H7 (CH₂NH₂) |

| ~1.8 - 1.2 | m | 8H | H3, H4, H5, -NH₂ |

| 1.45 | s | 9H | H10 (tert-butyl) |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.5 | C8 (C=O of Boc) |

| ~79.5 | C9 (quaternary C of Boc) |

| ~54.0 | C2 |

| ~45.0 | C7 |

| ~40.0 | C6 |

| ~29.0 | C3 |

| 28.4 | C10 (3 x CH₃ of Boc) |

| ~25.0 | C5 |

| ~20.0 | C4 |

Chiral Analysis

Confirming the enantiomeric purity is a critical final step. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. As the molecule lacks a strong UV chromophore, pre-column derivatization is often necessary to allow for sensitive UV detection.[8]

Experimental Protocol:

-

Derivatization: React a small amount of the sample with a derivatizing agent such as p-toluenesulfonyl chloride in the presence of a base. This attaches a UV-active tosyl group to the primary amine.

-

HPLC Analysis:

-

Column: A chiral stationary phase (CSP) column (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: A mixture of n-hexane and isopropanol, or an appropriate polar organic mobile phase.[8]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector set to a wavelength appropriate for the derivative (e.g., 228 nm for a tosyl derivative).[8]

-

Analysis: Inject the derivatized sample. The (S) and any contaminating (R) enantiomer will elute at different retention times. Enantiomeric excess (ee) is calculated from the relative peak areas.

-

Conclusion

The structural confirmation of this compound requires a systematic application of modern analytical techniques. High-resolution mass spectrometry validates the elemental composition, while IR spectroscopy confirms the presence of key functional groups. Detailed ¹H and ¹³C NMR spectroscopy are essential for mapping the complete molecular structure and connectivity. Finally, chiral HPLC is indispensable for verifying the enantiomeric purity of this critical chiral building block. The combined data from these methods provide unambiguous proof of the target structure, ensuring its quality and suitability for downstream applications in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. reddit.com [reddit.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Piperidine Building Blocks: A Technical Guide for Advanced Organic Synthesis

Introduction

The chiral piperidine scaffold is a privileged structural motif, forming the core of numerous natural products and a significant percentage of pharmaceuticals on the market.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The introduction of chirality into the piperidine ring can dramatically enhance biological activity, improve selectivity, modulate physicochemical properties, and optimize pharmacokinetic profiles, making the development of efficient stereoselective synthetic methods a key focus in medicinal chemistry and drug discovery.[2][3][4] This technical guide provides an in-depth overview of modern synthetic strategies for accessing these valuable chiral building blocks, complete with quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

One of the most direct methods for synthesizing chiral piperidines is the asymmetric hydrogenation of prochiral pyridine derivatives. This approach often involves the activation of the pyridine ring by forming a pyridinium salt, followed by hydrogenation using a chiral catalyst, typically based on iridium or rhodium.[5] This method can generate multiple stereocenters in a single step with high levels of enantioselectivity.[6]

Quantitative Data: Iridium-Catalyzed Hydrogenation of Trifluoromethyl-Substituted Pyridinium Salts [6]

| Substrate (Pyridinium Hydrochloride) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 2-CF₃-3-Me-Py·HCl | 1 | DCM | 50 | 24 | >99 | 85 |

| 2-CF₃-5-Me-Py·HCl | 1 | DCM | 50 | 24 | >99 | 90 |

| 2-CF₃-3-Et-Py·HCl | 1 | DCM | 50 | 24 | >99 | 82 |

| 2-CF₃-3-Ph-Py·HCl | 1 | DCM | 60 | 48 | >99 | 75 |

Experimental Protocol: General Procedure for Asymmetric Hydrogenation [6]

-

To a dried Schlenk tube, add the pyridinium hydrochloride substrate (0.2 mmol) and the chiral Iridium-catalyst (1 mol%).

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous and degassed dichloromethane (DCM, 2 mL) is added under argon.

-

The tube is transferred to a stainless-steel autoclave.

-

The autoclave is purged with H₂ gas three times and then pressurized to 50 atm of H₂.

-

The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for 24-48 hours.

-

After cooling to room temperature, the pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral piperidine product.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines

A powerful strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[7][8] This multi-step process begins with the partial reduction of pyridine, followed by a key Rh-catalyzed asymmetric carbometalation with an arylboronic acid, and a final reduction to yield the saturated piperidine ring. This method exhibits broad functional group tolerance and provides access to valuable pharmaceutical intermediates.[7][9]

Quantitative Data: Rh-Catalyzed Asymmetric Reductive Heck Reaction [7][8]

| Arylboronic Acid | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenylboronic acid | (R)-DTBM-SEGPHOS | 95 | 98 |

| 4-Fluorophenylboronic acid | (R)-DTBM-SEGPHOS | 91 | 99 |

| 4-Methoxyphenylboronic acid | (R)-DTBM-SEGPHOS | 94 | 98 |

| 3-Thienylboronic acid | (R)-DTBM-SEGPHOS | 85 | 97 |

Experimental Protocol: Rh-Catalyzed Asymmetric Carbometalation [7][8]

-

Preparation of the Dihydropyridine: To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise. Stir for 1 hour at room temperature. Remove the solvent under reduced pressure and partition the residue between water and CH₂Cl₂. The combined organic layers are dried and concentrated to give the crude dihydropyridine intermediate.[10]

-

Asymmetric Reaction: In a glovebox, add [Rh(cod)₂]BF₄ (2.5 mol%), the chiral ligand (e.g., (R)-DTBM-SEGPHOS, 2.75 mol%), and the arylboronic acid (1.5 equiv) to a vial.

-

Add a solution of the crude dihydropyridine intermediate (1.0 equiv) in a 10:1 mixture of dioxane/H₂O.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC/LC-MS), quench the reaction with water and extract with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the chiral tetrahydropyridine.

Chemo-Enzymatic Asymmetric Dearomatization

Combining chemical synthesis with biocatalysis offers a sustainable and highly selective route to chiral piperidines.[11] A notable example is the chemo-enzymatic dearomatization of activated pyridines. This strategy can employ a one-pot cascade featuring an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision.[11]

Quantitative Data: Chemo-Enzymatic Synthesis of Drug Precursors [11]

| Product / Precursor | Enzyme System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (-)-Preclamol precursor | 6-HDNO / EneIRED | >99:1 | >99 |

| OSU-6162 precursor | 6-HDNO / EneIRED | >99:1 | >99 |

| Niraparib intermediate | 6-HDNO / EneIRED | >99:1 | >99 |

Experimental Protocol: One-Pot Chemo-Enzymatic Cascade [11]

-

Prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing glucose (100 mM) and NADP⁺ (1 mM).

-

Add the purified enzymes: glucose dehydrogenase for cofactor regeneration, the amine oxidase (e.g., 6-HDNO), and the ene-imine reductase (EneIRED).

-

Initiate the reaction by adding the tetrahydropyridine (THP) substrate (e.g., 10 mM).

-

Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.

-

Monitor the reaction progress by HPLC or GC.

-

After completion, quench the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) or by basifying the pH.

-

Centrifuge to remove precipitated proteins.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the chiral piperidine product.

Synthesis from the Chiral Pool: L-Lysine

Utilizing readily available, enantiopure starting materials from nature—the "chiral pool"—is a classic and reliable strategy. The amino acid L-lysine serves as an excellent precursor for the synthesis of (S)-2-piperidinemethanol, a versatile chiral building block.[12] The synthetic pathway mimics biosynthetic routes, involving key steps like decarboxylation, oxidative deamination, cyclization, and reduction.[12]

Experimental Protocol: Synthesis of (S)-2-Piperidinemethanol from L-Lysine (Representative) [12]

-

Decarboxylation: L-Lysine hydrochloride is heated in a high-boiling point solvent (e.g., diphenyl ether) to induce decarboxylation to cadaverine. The reaction is monitored by the evolution of CO₂. The resulting cadaverine is isolated via acid-base extraction.

-

Oxidative Deamination and Cyclization: Cadaverine is treated with an oxidizing agent in an aqueous medium. This forms the Δ¹-piperideine intermediate, which exists in equilibrium with its hydrated form.

-

In situ Reduction: The crude Δ¹-piperideine is not isolated. The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise to yield the corresponding racemic pipecolic acid or a derivative.

-

Stereoselective Reduction/Resolution: The resulting pipecolic acid derivative is then subjected to further stereoselective reduction of the carboxylic acid moiety (e.g., via conversion to an ester followed by reduction with LiAlH₄) to obtain the desired (S)-2-piperidinemethanol. Alternatively, resolution techniques can be employed at the pipecolic acid stage.

-

Purification: The final product is purified by distillation or crystallization.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The precise stereochemical orientation of the substituent at the C2 position is often critical for biological activity and pharmacological efficacy. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these chiral heterocycles is of paramount importance to the drug development pipeline. This guide provides a detailed overview of the core strategies employed for the asymmetric synthesis of 2-substituted piperidines, complete with experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Asymmetric Catalysis

Asymmetric catalysis stands as one of the most powerful and atom-economical approaches for establishing chirality. This strategy relies on a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. The field can be broadly divided into organocatalysis and transition metal catalysis.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to accelerate and control the stereochemical outcome of a reaction. A prominent example is the use of proline and its derivatives to mimic biosynthetic pathways.

A biomimetic organocatalytic asymmetric Mannich reaction provides a direct route to 2-substituted piperidines.[1][2][3][4] This approach involves the reaction of a cyclic imine, such as Δ¹-piperideine, with a ketone in the presence of a chiral organocatalyst like L-proline.[1][2][3][4] This method has been successfully applied to the synthesis of natural products like (+)-pelletierine.[3][4]

Logical Relationship: Organocatalytic Synthesis of (+)-Pelletierine

Caption: Organocatalytic synthesis of pelletierine.

Table 1: Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidines via Mannich Reaction [3]

| Entry | Electrophile (Imine) | Nucleophile (Ketone) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Δ¹-Piperideine | Acetone | L-Proline (20) | PhCN | -20 | 56 | 94 |

| 2 | Δ¹-Piperideine | Cyclohexanone | L-Proline (20) | PhCN | -20 | 60 | 97 |

| 3 | Δ¹-Piperideine | Acetophenone | L-Proline (20) | PhCN | -20 | 55 | 92 |

| 4 | 6,7-Dimethoxy-3,4-dihydroisoquinoline | Acetone | L-Proline (20) | PhCN | rt | 70 | 16 |

Experimental Protocol: Synthesis of (+)-Pelletierine [3]

To a solution of Δ¹-piperideine (50 mg, 0.6 mmol) in benzonitrile (0.85 mL) was added acetone (0.3 mL, 6 equiv) and L-proline (20 mol%). The reaction mixture was stirred at -20 °C and monitored by TLC. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to afford (+)-pelletierine. The enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.

Transition Metal Catalysis

Chiral transition metal complexes are highly effective catalysts for a variety of asymmetric transformations, including hydrogenation, which is a key method for the synthesis of piperidines from the corresponding pyridines.

Iridium-catalyzed asymmetric hydrogenation of N-activated pyridinium salts has emerged as a powerful tool for accessing enantioenriched 2-substituted piperidines.[2][5] The pyridine ring is first activated by N-alkylation or N-acylation, making it susceptible to hydrogenation. A chiral iridium catalyst, typically bearing a phosphine-based ligand, then facilitates the enantioselective addition of hydrogen.

Experimental Workflow: Iridium-Catalyzed Asymmetric Hydrogenation

Caption: Workflow for Ir-catalyzed hydrogenation.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Ylides [2]

| Entry | 2-Substituent | N-Protecting Group | Catalyst | Additive | Yield (%) | ee (%) |

| 1 | Phenyl | Benzoyl | Ir-PHOX | I₂ | >95 | 96 |

| 2 | 4-MeO-Ph | Benzoyl | Ir-PHOX | I₂ | >95 | 98 |

| 3 | 2-Naphthyl | Benzoyl | Ir-PHOX | I₂ | >95 | 97 |

| 4 | n-Butyl | Benzoyl | Ir-PHOX | I₂ | >95 | 88 |

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation [2]

A mixture of the 2-substituted pyridine (1.0 equiv.) and the N-activation agent (1.1 equiv.) are reacted to form the corresponding N-iminopyridium ylide. To a solution of the ylide in a suitable solvent (e.g., CH₂Cl₂) in a high-pressure reactor is added the iridium catalyst (2 mol%) and iodine (2 mol%). The reactor is purged with hydrogen gas and then pressurized to 30 bar. The reaction is stirred at room temperature until complete conversion is observed. The solvent is removed under reduced pressure, and the residue is purified by chromatography. The enantiomeric excess is determined by chiral HPLC.

Chiral Auxiliary-Mediated Synthesis

This classical approach involves covalently attaching a chiral auxiliary to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantioenriched product.

One such method involves the use of carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine.[6] This auxiliary can be used to control the diastereoselectivity of a domino Mannich-Michael reaction to form N-arabinosyl dehydropiperidinones. Subsequent transformations can then lead to various stereoisomers of 2-substituted piperidines.

Signaling Pathway: Chiral Auxiliary-Mediated Synthesis

Caption: Chiral auxiliary-mediated synthesis pathway.

Table 3: Diastereoselective Synthesis of N-Arabinosyl Dehydropiperidinones [6]

| Entry | Aldehyde (R group) | Diene | Diastereomeric Ratio | Yield (%) |

| 1 | Phenyl | Danishefsky's Diene | >95:5 | 85 |

| 2 | 2-Furyl | Danishefsky's Diene | >95:5 | 82 |

| 3 | Isopropyl | Danishefsky's Diene | 90:10 | 78 |

| 4 | n-Propyl | Danishefsky's Diene | 92:8 | 80 |

Experimental Protocol: Synthesis of N-Arabinosyl Dehydropiperidinones [6]

A solution of the aldehyde (1.0 equiv) and O-pivaloylated D-arabinopyranosylamine (1.0 equiv) in CH₂Cl₂ is stirred at room temperature. Danishefsky's diene (1.2 equiv) is then added, and the reaction is catalyzed by a Lewis acid (e.g., ZnCl₂). The reaction is monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried, filtered, and concentrated. The resulting diastereomers are separated by column chromatography.

Biocatalysis

Biocatalysis leverages the high selectivity of enzymes to perform asymmetric transformations. Transaminases, in particular, have proven to be valuable biocatalysts for the synthesis of chiral amines, including 2-substituted piperidines.

This approach often involves a transaminase-triggered cyclization of an ω-chloroamine, which is generated in situ from the corresponding ω-chloroketone.[1][7] The choice of a (R)- or (S)-selective transaminase allows for access to either enantiomer of the final product.

Experimental Workflow: Biocatalytic Synthesis of 2-Substituted Piperidines

References

- 1. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Commercial Availability and Synthetic Applications of (S)-2-Aminomethyl-1-N-Boc-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminomethyl-1-N-Boc-piperidine , a chiral piperidine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a protected primary amine and a chiral piperidine scaffold, make it a versatile synthon for the construction of complex, biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and established synthetic applications, with a focus on detailed experimental protocols and its relevance in modulating cellular signaling pathways.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically supplied as a white to off-white solid with high purity, generally exceeding 95%.[1] Key physicochemical data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| CAS Number | 475105-35-2 |

| Appearance | White to off-white solid |

| Purity | ≥95% - 97% |

| Solubility | Soluble in common organic solvents |

| Storage | Store at 0 - 8 °C |

This data is a compilation from various commercial suppliers and chemical databases.

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The Boc-protecting group on the piperidine nitrogen allows for selective functionalization of the exocyclic primary amine, while the inherent chirality of the molecule is crucial for stereoselective interactions with biological targets.

Enantioselective Synthesis of the Piperidine Core

A key step in many piperidine syntheses is the stereoselective formation of the heterocyclic ring. This can be achieved through methods like intramolecular ring-opening of in situ formed aziridinium ions, which proceeds in a stereoselective manner.[3]

N-Alkylation via Reductive Amination

A frequent application of this compound is the alkylation of its primary amino group to introduce diverse substituents. Reductive amination is a widely used and efficient method for this transformation.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired aldehyde or ketone (1.0-1.2 equivalents).

-

Reduction: After stirring for a period to allow for imine formation, a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is a mild and effective choice for this step.

-

Work-up: The reaction is stirred until completion, monitored by techniques like TLC or LC-MS. The reaction is then quenched, typically with an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, dried, and purified by column chromatography.

This protocol allows for the synthesis of a wide array of N-substituted derivatives, which are common scaffolds in the development of ligands for various biological targets.

Application in Peptide Synthesis

The piperidine scaffold can be incorporated into peptides to introduce conformational constraints, which can enhance biological activity and stability. The Boc-protected aminomethyl group allows for its use in solid-phase peptide synthesis (SPPS).

Experimental Workflow for Incorporation into a Peptide Chain

Caption: Workflow for incorporating the piperidine scaffold into a peptide using SPPS.

Role in G-Protein Coupled Receptor (GPCR) Ligand Development and Signaling

The piperidine moiety is a privileged scaffold in the design of ligands for G-protein coupled receptors (GPCRs), which are a large family of transmembrane proteins involved in a vast array of physiological processes.[4] Molecules containing the this compound core can be elaborated to target specific GPCRs, acting as agonists or antagonists.

While a specific signaling pathway for a molecule derived directly from the title compound is not detailed in the provided search results, a general understanding of GPCR signaling provides context for its potential applications. Upon ligand binding, a GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The activated G-protein then initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP₃).

Generalized GPCR Signaling Pathway

Caption: A simplified diagram of a common GPCR signaling cascade.

The development of specific ligands derived from this compound allows for the modulation of such pathways, offering therapeutic potential for a wide range of diseases.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in the development of novel therapeutics. Its chiral piperidine core and orthogonally protected amino groups provide a robust platform for the synthesis of complex molecules, particularly ligands targeting GPCRs. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate its effective use in research and drug discovery programs.

References

An In-depth Technical Guide to the Safety and Handling of (S)-2-Aminomethyl-1-N-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminomethyl-1-N-Boc-piperidine, a derivative of piperidine featuring a tert-butyloxycarbonyl (Boc) protecting group, is a valuable chiral building block in organic and medicinal chemistry.[1] Its structural motif is prevalent in a wide range of biologically active compounds and approved pharmaceuticals, making it a key intermediate in the synthesis of novel therapeutics.[2][3][4] The piperidine scaffold is considered a "privileged structure" for its ability to confer favorable pharmacokinetic properties and engage in diverse molecular interactions.[4][5]

This guide provides comprehensive safety and handling information for this compound (CAS No: 475105-35-2), tailored for professionals in research and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Physicochemical and Identification Data

Proper identification and understanding of the physicochemical properties of a compound are foundational to its safe handling. The data for this compound and its related isomers are summarized below.

| Property | Data | Reference |

| Chemical Name | (S)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | [1] |

| Synonym(s) | This compound | [1] |

| CAS Number | 475105-35-2 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [6][7] |

| Appearance | White to off-white solid; colorless solid | [1][6] |

| Melting Point | 93-97 °C (for 2-(Boc-aminomethyl)piperidine) | |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents like DMSO.[1][7] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous.[1] The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| Hazard Classification | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Irritation / Damage | H319 / H318 | Causes serious eye irritation or damage.[1] |

| Specific target organ toxicity – single exposure | H335 | May cause respiratory irritation.[1] |

| Signal Word | Warning or Danger | [1] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

Safety and Handling Procedures

Safe handling is paramount when working with this compound. This involves a combination of appropriate personal protective equipment (PPE), engineering controls, and proper storage and disposal practices.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling the compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. Face shield if splashing is a risk.[9] | Protects against eye irritation or severe damage from dust or splashes.[10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or overalls.[9][10] | Prevents skin contact which can cause irritation.[1] |

| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator (e.g., N95 dust mask) where risk assessment shows it is necessary.[8] | Minimizes inhalation of dust, which may cause respiratory tract irritation.[1][8] |

Engineering Controls

Work should be conducted in a well-ventilated area.[8] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[6] Provide appropriate exhaust ventilation at places where dust is formed.[9]

Spill Response Protocol

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8] Store away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[9] All waste must be handled in accordance with local, state, and federal regulations.[10]

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9][12] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[9][12] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][12] Remove contact lenses if present and easy to do.[8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12] |

Always show the Safety Data Sheet (SDS) to the medical professional in attendance.[9][12]

Application in Research and Development

This compound is not an end-product therapeutic but a critical starting material. The Boc-protected amine allows for selective functionalization at the piperidine nitrogen or the aminomethyl group, making it a versatile scaffold in drug discovery.[2]

Role as a Synthetic Building Block

The compound's structure is frequently incorporated into larger molecules to explore new drug candidates, particularly targeting G protein-coupled receptors (GPCRs) and various enzymes.[13] Its use is a key step in the multi-stage process of developing new chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Aminomethyl-1-Boc-piperidine, 95% | Fisher Scientific [fishersci.ca]

- 8. peptide.com [peptide.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.be [fishersci.be]

- 12. Page loading... [guidechem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to N-Boc Protected Chiral Amines: Synthesis, Deprotection, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their stereochemistry often dictates the biological activity and efficacy of the final product. The protection of the amine functionality is a crucial step in multi-step organic synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness under various conditions and its facile cleavage under specific acidic conditions.[1][2] This technical guide provides an in-depth overview of N-Boc protected chiral amines, covering their synthesis, deprotection, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Concepts of N-Boc Protection

The N-Boc protecting group is a carbamate that renders the nucleophilic amino group inert to a wide range of non-acidic reagents.[2] Its popularity stems from a unique combination of stability and controlled lability.

Key Features:

-

Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][4]

-

Base and Nucleophile Stability: N-Boc protected amines are exceptionally stable in the presence of bases and various nucleophiles, allowing for selective reactions at other functional groups within a molecule.[2]

-

Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups such as the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation. This orthogonality is a significant advantage in complex multi-step syntheses.

Synthesis of N-Boc Protected Chiral Amines

The most common method for the introduction of the Boc group is the reaction of a chiral amine with di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.

General Experimental Protocol for N-Boc Protection

This protocol describes a general procedure for the N-Boc protection of a primary chiral amine on a 1 mmol scale.[5]

Materials:

-

Chiral primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equivalents)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture)

-

Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃))

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the chiral amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM).

-

If the starting material is an amine salt, add a base (e.g., 1.2 mmol of TEA) to the solution and stir for 5-10 minutes.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) to the stirred solution in one portion.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl, if a base was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected chiral amine.

-

If necessary, purify the product by column chromatography on silica gel.

Quantitative Data for N-Boc Protection of Chiral Amines

The efficiency of N-Boc protection can vary depending on the specific chiral amine and the reaction conditions employed. The following table summarizes representative yields for the synthesis of various N-Boc protected chiral amines.

| Chiral Amine Substrate | Reaction Conditions | Yield (%) | Reference |

| (S)-(-)-1-Phenylethylamine | (Boc)₂O, TEA, DCM, rt, 2h | 95 | [2] (General Procedure) |

| (R)-(+)-1-Phenylethylamine | (Boc)₂O, NaHCO₃, Dioxane/H₂O, rt, 4h | 98 | [6] (General Procedure) |

| (S)-3-Aminopiperidine | (Boc)₂O, TEA, CH₂Cl₂, 0°C to rt, 6h | 95 | [7] |

| Methyl (S)-2-aminopropanoate | (Boc)₂O, Water/Acetone, rt, 10 min | 96 | [6] |

| (1R,2R)-1,2-Diaminocyclohexane | (Boc)₂O (1.1 eq), DCM, rt, 12h | 92 (mono-Boc) | [5] (General Procedure) |

Mechanism of N-Boc Protection

The following diagram illustrates the generally accepted mechanism for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.

Deprotection of N-Boc Protected Chiral Amines

The removal of the Boc group is a critical step to liberate the free amine for subsequent reactions. The most common method involves treatment with a strong acid.

General Experimental Protocol for Acid-Catalyzed Boc Deprotection

This protocol describes a general procedure for the deprotection of an N-Boc protected chiral amine using trifluoroacetic acid (TFA).[3]

Materials:

-

N-Boc protected chiral amine (1.0 mmol)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected chiral amine (1.0 mmol) in DCM (5-10 mL).

-

Cool the solution in an ice bath (0 °C).

-

Add TFA (5-10 equivalents, e.g., 0.4-0.8 mL) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected chiral amine.

-

The product may also be isolated as its salt (e.g., hydrochloride) by using HCl in dioxane for deprotection and collecting the precipitate by filtration.[3]

Quantitative Data for N-Boc Deprotection

The following table provides examples of deprotection reactions with corresponding yields.

| N-Boc Protected Amine | Deprotection Conditions | Yield (%) | Reference |

| N-Boc-L-Alanine methyl ester | TFA, DCM, rt, 2h | >95 | [8] |

| N-Boc-Indole | Oxalyl chloride, Methanol, rt, 1h | 90 | [2] |

| N-Boc-(S)-3-aminopiperidine | HCl in Dioxane, rt, 2h | >95 (as HCl salt) | [3] (General Procedure) |

| N-Boc-Aniline | 10% Heteropolyacid, CH₂Cl₂, rt, 15 min | 95 | [9] |

| N-Boc-4-chloroaniline | Water, 100°C, 10 min | 97 | [10] |

Mechanism of Acid-Catalyzed Boc Deprotection

The acid-catalyzed deprotection of an N-Boc group proceeds through the formation of a stable tert-butyl cation.

Asymmetric Synthesis of Chiral Amines using N-Boc Precursors